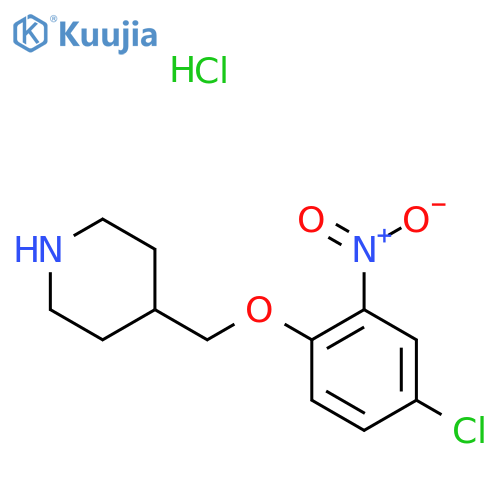Cas no 1220032-98-3 (4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride)

1220032-98-3 structure
商品名:4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride
CAS番号:1220032-98-3
MF:C12H16Cl2N2O3
メガワット:307.173041343689
CID:4688263
4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride
- 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidinehydrochloride
- 4-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride
- 4-(4-chloro-2-nitrophenoxymethyl)piperidine hydrochloride
- 4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride
-
- インチ: 1S/C12H15ClN2O3.ClH/c13-10-1-2-12(11(7-10)15(16)17)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H
- InChIKey: YFFBBATVTHNOSD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)[N+](=O)[O-])OCC1CCNCC1.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 279
- トポロジー分子極性表面積: 67.1
4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM311621-5g |
4-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride |
1220032-98-3 | 95% | 5g |
$559 | 2022-09-03 | |
| TRC | C038630-125mg |
4-[(4-Chloro-2-nitrophenoxy)methyl]piperidinehydrochloride |
1220032-98-3 | 125mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C038630-250mg |
4-[(4-Chloro-2-nitrophenoxy)methyl]piperidinehydrochloride |
1220032-98-3 | 250mg |
$ 375.00 | 2022-06-06 | ||
| Chemenu | CM311621-1g |
4-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride |
1220032-98-3 | 95% | 1g |
$186 | 2022-09-03 |
4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride 関連文献
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
1220032-98-3 (4-(4-Chloro-2-nitrophenoxy)methylpiperidinehydrochloride) 関連製品
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
